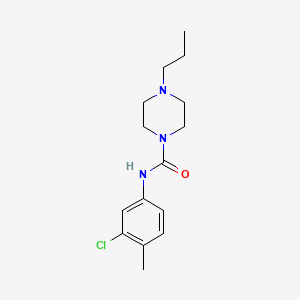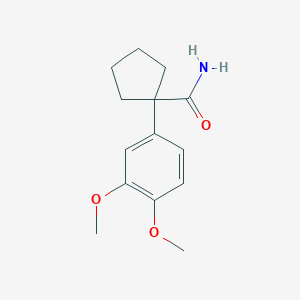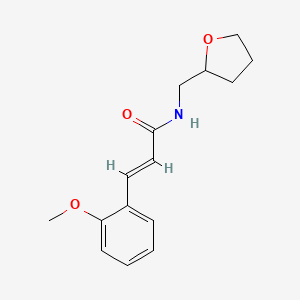
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic uses. CPP is a derivative of piperazine and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the regulation of addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase the expression of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the expression of certain proteins that are involved in the regulation of synaptic plasticity, which is the ability of neurons to change and adapt in response to experience.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, so its potential therapeutic uses are still being investigated.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide. One potential avenue of research is to investigate the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety. Another potential direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of this compound use and to determine the optimal dosages and treatment regimens for its use.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with propylpiperazine in the presence of a base such as triethylamine. The resulting compound is then treated with an acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic uses in addiction treatment. Specifically, this compound has been shown to be effective in reducing cocaine and alcohol cravings in preclinical studies. This compound has also been studied for its potential use in the treatment of other neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-6-18-7-9-19(10-8-18)15(20)17-13-5-4-12(2)14(16)11-13/h4-5,11H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUWMBIBCWNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)

![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)

![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)

![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)